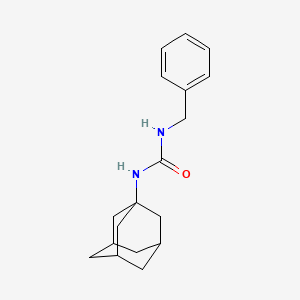

1-(1-Adamantyl)-3-benzylurea

Description

Structure

3D Structure

Properties

IUPAC Name |

1-(1-adamantyl)-3-benzylurea | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H24N2O/c21-17(19-12-13-4-2-1-3-5-13)20-18-9-14-6-15(10-18)8-16(7-14)11-18/h1-5,14-16H,6-12H2,(H2,19,20,21) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MPIRFYYPSNNZEV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1C2CC3CC1CC(C2)(C3)NC(=O)NCC4=CC=CC=C4 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H24N2O | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID801330694 | |

| Record name | 1-(1-adamantyl)-3-benzylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Solubility |

2.6 [ug/mL] (The mean of the results at pH 7.4) | |

| Record name | SID26666572 | |

| Source | Burnham Center for Chemical Genomics | |

| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |

| Description | Aqueous solubility in buffer at pH 7.4 | |

CAS No. |

120615-86-3 | |

| Record name | 1-(1-adamantyl)-3-benzylurea | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID801330694 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Derivatization of 1 1 Adamantyl 3 Benzylurea and Analogues

General Synthesis Strategies for Disubstituted Ureas

The construction of the urea (B33335) functional group is a cornerstone of medicinal chemistry, and several reliable methods have been developed.

A prevalent and efficient method for synthesizing unsymmetrical disubstituted ureas is the reaction of an isocyanate with a primary or secondary amine. nih.govnih.gov This reaction is typically straightforward and high-yielding. The nucleophilic amine attacks the electrophilic carbon of the isocyanate, forming the urea linkage. The process is often carried out in a suitable solvent at room temperature or with gentle heating.

To explore the structure-activity relationships of adamantyl ureas, the generation of compound libraries through parallel synthesis is a common strategy. nih.gov This high-throughput approach allows for the rapid synthesis of a large number of related compounds by systematically varying the substituents. For adamantyl ureas, this often involves reacting a common adamantyl isocyanate core with a diverse range of amines, or vice versa. These libraries can then be screened for desired biological activities.

Synthesis of 1-(1-Adamantyl)-3-benzylurea

The synthesis of the parent compound, this compound, is a direct application of the general isocyanate-amine reaction.

The synthesis of this compound has been reported to proceed with high efficiency. In a specific example, the reaction of 1-adamantyl isocyanate with benzylamine (B48309) in dimethylformamide (DMF) as a solvent resulted in a 100% yield of the desired product. nih.gov

| Reactants | Solvent | Yield |

| 1-Adamantyl isocyanate | DMF | 100% |

| Benzylamine |

This interactive data table summarizes the reported synthesis of this compound.

While the direct reaction of 1-adamantyl isocyanate and benzylamine is highly effective, alternative and potentially optimized pathways are employed for the synthesis of related adamantyl ureas, particularly when dealing with less reactive amines or for specific applications. For the synthesis of adamantyl-phenylsulfonamide ureas, microwave heating at 200°C for 10 minutes in the presence of triethylamine (B128534) has been utilized to rapidly drive the reaction to completion. nih.gov For heteroaryl amines that may be poor nucleophiles, a two-step method can be employed. This involves the activation of the heteroarylamine with a strong base like butyl lithium at low temperatures (-78°C) followed by the addition of 1-adamantyl isocyanate. nih.gov

| Method | Conditions | Application |

| Microwave Synthesis | 200°C, 10 min, TEA, THF:DMF (1:1) | Rapid synthesis of adamantyl-phenylsulfonamide ureas. nih.gov |

| Butyl Lithium Activation | i) BuLi, THF, -78°C, 20 min; ii) 1-adamantyl isocyanate, THF, r.t., 1 hr | Synthesis with less reactive heteroarylamines. nih.gov |

This interactive data table outlines alternative synthetic methods for adamantyl ureas.

Design and Synthesis of Adamantyl Urea Analogues

The core structure of this compound serves as a scaffold for the design and synthesis of a wide array of analogues with modified properties. The primary goals of such derivatization are often to improve pharmacokinetic properties, such as solubility, and to enhance biological activity and selectivity. nih.gov

A common strategy involves replacing the benzyl (B1604629) group with various other moieties. For instance, to improve solubility and pharmacokinetic profiles for anti-tuberculosis activity, the phenyl group of the initial adamantyl phenyl ureas has been replaced with a variety of heterocycles, including pyridines, pyrimidines, triazines, oxazoles, isoxazoles, oxadiazoles (B1248032), and pyrazoles. nih.gov Another approach to enhance solubility has been the incorporation of a sulfonamide group, leading to the synthesis of 1-(1-adamantyl)-3-(benzenesulfonamide)ureas. nih.gov

The synthesis of these analogues generally follows the established reaction of 1-adamantyl isocyanate with the corresponding substituted amine. The reaction conditions may be varied to accommodate the reactivity of the specific amine used. nih.gov

| Analogue Type | Rationale for Design | Synthetic Approach |

| Heteroaryl Ureas | Improve pharmacokinetic properties and metabolic stability. nih.gov | Reaction of 1-adamantyl isocyanate with various heteroarylamines. nih.gov |

| Sulfonamide Ureas | Increase solubility. nih.gov | Reaction of 1-adamantyl isocyanate with sulfonamide-containing anilines. nih.gov |

This interactive data table provides an overview of the design and synthesis of various adamantyl urea analogues.

Modification of the Adamantyl Moiety

The bulky and lipophilic adamantane (B196018) cage is a critical pharmacophore in many biologically active urea derivatives. Modifications to this moiety, either by altering its point of attachment to the urea linker or by introducing various substituents onto the cage itself, have been extensively explored to modulate the physicochemical and pharmacological properties of the parent compound.

The adamantane group is typically attached to the urea functionality via its tertiary carbon (C1). However, shifting this linkage to a secondary carbon (C2) has been investigated as a strategy to alter the molecule's spatial arrangement and physical properties. For instance, attaching the urea at the 2-position of the adamantane has been shown to yield compounds with higher melting points compared to their 1-adamantyl counterparts, although their water solubility remains similar. nih.gov

The synthesis of these 2-adamantyl analogues can be achieved by reacting a heteroarylamine and 2-adamantylamine sequentially with triphosgene (B27547) in the presence of a base like diisopropylethylamine. nih.gov This approach has been successful in producing secondary-linked adamantyl-heteroaryl ureas. nih.gov Encouragingly, a secondary-linked isoxazole (B147169) analog demonstrated a 15-fold improvement in minimum inhibitory concentration (MIC) against M. tuberculosis and a 2-fold enhancement in solubility over its tertiary-linked (1-adamantyl) predecessor. nih.gov

Table 1: Comparison of Physicochemical and Biological Properties of 1-Adamantyl vs. 2-Adamantyl Urea Analogues

| Linkage Position | Analogue Type | Property Change | Reference |

|---|---|---|---|

| 2-Adamantyl | Heteroaryl Urea | Higher melting point, similar solubility compared to 1-adamantyl | nih.gov |

| 2-Adamantyl | Isoxazole Urea | 15x improved MIC, 2x improved solubility over 1-adamantyl version | nih.gov |

Decorating the adamantane ring with various substituents is a common strategy to fine-tune the properties of adamantyl urea derivatives. The introduction of alkyl groups, such as methyl groups, at the bridgehead positions can surprisingly lead to a two- to three-fold increase in water solubility. nih.gov This is attributed to the increased bulk and less homogenous surface of the substituted adamantane, which decreases intermolecular interactions between the urea groups. nih.gov

Halogenation of the adamantane ring has also been explored. The introduction of a chlorine atom at a bridgehead position of an adamantyl urea compound not only increased its inhibitory activity against soluble epoxide hydrolase (sEH) two-fold but also resulted in a significant (20-fold) increase in water solubility and a lower melting point. nih.gov Similarly, fluorine substitution has been utilized to create analogues with potent biological activity. tandfonline.comtandfonline.com The synthesis of these substituted adamantane precursors often involves multi-step procedures. tandfonline.com For example, 1-(isocyanatomethyl)adamantane can be fluorinated or chlorinated, and then reacted with appropriate amines to yield the final substituted urea derivatives. tandfonline.com Another approach involves the reduction of 1-(4-oxoadamantan-1-yl)-3-(halophenyl)ureas with sodium borohydride (B1222165) to produce 1-(4-hydroxyadamantan-1-yl) analogues. researchgate.net

Table 2: Effect of Adamantane Ring Substitution on Compound Properties

| Substituent | Position | Effect | Reference |

|---|---|---|---|

| Methyl | Bridgehead | 2-3 fold increase in water solubility | nih.gov |

| Chlorine | Bridgehead | 2-fold increase in sEH inhibition, 20-fold increase in water solubility | nih.gov |

| Hydroxy | 4-position | Lower lipophilicity | researchgate.net |

Derivatization of the Benzyl Moiety

The benzyl portion of this compound offers a versatile scaffold for chemical modification. Substitutions on the phenyl ring are generally well-tolerated and have been widely used to explore structure-activity relationships (SAR). nih.govresearchgate.net The synthesis of these derivatives is often straightforward, involving the reaction of 1-adamantyl isocyanate with a correspondingly substituted benzylamine or aniline (B41778) in a suitable solvent like dichloromethane (B109758) or dimethylformamide (DMF), often in the presence of a base such as triethylamine. nih.govresearchgate.netmdpi.com A wide array of halogenated (fluoro, chloro) anilines have been used to generate libraries of compounds. researchgate.netmdpi.comnih.gov

A more significant modification involves the complete replacement of the phenyl ring with heteroaromatic systems, a strategy known as bioisosteric replacement. This approach aims to improve pharmacokinetic properties, such as solubility, and modulate biological activity. nih.govcreighton.edu A variety of heteroaryl amines have been reacted with 1-adamantyl isocyanate to produce analogues containing pyridine (B92270), pyrimidine, triazine, oxazole, isoxazole, oxadiazole, and pyrazole (B372694) rings. nih.gov The synthesis can be carried out using triethylamine in THF; however, for less reactive heteroarylamines, stronger bases like butyl lithium may be required to facilitate the reaction. nih.gov These modifications have led to compounds with improved solubility and potent anti-tubercular activity. nih.gov

Table 3: Examples of Heteroaryl Bioisosteres for the Benzyl Moiety

| Heteroaryl Ring | Synthetic Method | Improved Property | Reference |

|---|---|---|---|

| Pyridine, Pyrimidine, Triazine | 1-Adamantyl isocyanate + heteroarylamine with TEA or BuLi | Increased solubility | nih.gov |

| Oxazole, Isoxazole | 1-Adamantyl isocyanate + heteroarylamine with TEA or BuLi | Modulated MIC and solubility | nih.gov |

| Oxadiazole, Pyrazole | 1-Adamantyl isocyanate + heteroarylamine with TEA or BuLi | Improved PK profiles, potent anti-TB activity | nih.gov |

Modifications of the Urea Linker

The urea linker (-NH-C(O)-NH-) is a key structural element, often involved in crucial hydrogen bonding interactions with biological targets. nih.gov Its isosteric replacement with thiourea (B124793) or guanidine (B92328) groups, or its conversion to a carbamate (B1207046), represents significant modifications to the core structure.

The synthesis of thiourea analogues, where the carbonyl oxygen is replaced by sulfur, can be achieved by reacting an appropriate amine with an isothiocyanate. rsc.orgkent.ac.uk For instance, 1-(2-(adamantan-1-yl)-1H-indol-5-yl)-3-substituted thiourea derivatives have been synthesized to explore the effect of this modification on anticancer activity. rsc.org

Guanidine derivatives, which feature a C=N bond in place of the C=O group, can be synthesized through various methods. One common route involves the treatment of a primary amine-thiourea with a guanidinylation reagent like N,N′-di-Boc-N″-triflylguanidine, followed by deprotection. beilstein-journals.org

Carbamate analogues, where one of the urea nitrogens is replaced by an oxygen atom, can be synthesized by coupling an alcohol with an isocyanate. For example, an adamantyl carbamate derivative was synthesized by reacting adamantyl alcohol with phenyl isocyanate. nih.gov

Furthermore, the urea linker itself can be N-methylated. This can be achieved by selectively deprotonating the more acidic urea nitrogen (adjacent to the phenyl ring) with a strong base like n-butyl lithium at low temperatures, followed by reaction with an electrophile such as iodomethane. nih.gov

Table 4: Modifications of the Urea Linker and Synthetic Approaches

| Linker Modification | General Synthetic Approach | Reference |

|---|---|---|

| Thiourea | Amine + Isothiocyanate | rsc.orgkent.ac.uk |

| Guanidine | Amine-thiourea + Guanidinylation reagent | beilstein-journals.org |

| Carbamate | Alcohol + Isocyanate | nih.gov |

| N-methylation | Deprotonation with n-BuLi + Alkylation with Iodomethane | nih.gov |

Strategies for Enhanced Physiochemical Properties (e.g., Solubility Optimization)

A significant challenge in the development of adamantyl urea-based compounds is their limited aqueous solubility, which can adversely affect their therapeutic potential. nih.gov Consequently, considerable research has focused on synthetic strategies to enhance their physicochemical properties.

One of the most successful strategies involves the bioisosteric replacement of the phenyl ring with various heteroaromatic systems. nih.gov The introduction of heteroatoms such as nitrogen and oxygen into the aromatic ring increases the polarity of the molecule. This approach has led to the synthesis of analogues incorporating pyridine, isoxazole, thiazole, and oxadiazole rings. nih.gov This strategy has been shown to significantly improve solubility compared to the first-generation adamantyl-phenyl ureas while maintaining potent biological activity. nih.gov

Another effective method is the introduction of ionizable functional groups. Attaching a sulfonamide group to the phenyl ring, for instance, can increase solubility by 10- to 100-fold. nih.gov This is because the sulfonamide can be ionized at physiological pH, enhancing interaction with the aqueous environment. nih.gov

Modifications to the lipophilic adamantane cage itself have also been explored. Surprisingly, the introduction of alkyl groups (e.g., methyl) at the bridgehead positions of the adamantane structure can lead to a two- to three-fold increase in water solubility. nih.gov This is thought to be due to a decrease in intermolecular interactions between the urea groups, caused by the bulkier and less uniform surface of the substituted adamantane. nih.gov Furthermore, inserting a methylene (B1212753) spacer between the adamantane cage and the urea group has been shown to have a positive effect on water solubility. nih.gov

The table below summarizes various strategies and their impact on the solubility of adamantyl urea analogues.

| Modification Strategy | Example of Modification | Effect on Solubility | Reference |

|---|---|---|---|

| Bioisosteric replacement of phenyl ring | Replacing the phenyl group with a pyridine or isoxazole ring. | Significant improvement in solubility over adamantyl-phenyl ureas. | nih.gov |

| Introduction of ionizable groups | Adding a sulfonamide moiety to the aryl ring. | 10- to 100-fold increase in solubility. | nih.gov |

| Substitution on the adamantane cage | Adding methyl groups to the bridgehead positions of adamantane. | 2- to 3-fold increase in solubility. | nih.gov |

| Introduction of a spacer | Inserting a -CH2- group between the adamantane and urea moieties. | Positive effect on water solubility. | nih.gov |

| Changing adamantyl linkage position | Connecting the urea to the secondary (2-position) of adamantane instead of the tertiary (1-position). | Increased or equal solubility in many cases. | nih.gov |

Based on a comprehensive review of available scientific literature, there is no specific preclinical pharmacological data for the compound "this compound" corresponding to the requested outline.

Extensive searches for this specific molecule did not yield published results on its:

In Vitro Anti-Mycobacterium tuberculosis Activity (MIC values)

Inhibition of Mycobacterial Epoxide Hydrolases (EphB, EphE)

Modulation of Mycolic Acid Transport (MmpL3)

Potency against Soluble Epoxide Hydrolase (sEH) (IC50 values)

Molecular Interactions with the sEH Active Site

While the broader class of adamantyl ureas has been investigated for these properties, the data is not specific to the benzyl-substituted derivative requested. Therefore, it is not possible to generate a scientifically accurate article that adheres to the strict constraints of the provided outline for "this compound."

Preclinical Pharmacological Investigations and Molecular Mechanisms of Action

Soluble Epoxide Hydrolase (sEH) Inhibition

Therapeutic Implications of sEH Inhibition in Disease Pathophysiology

The inhibition of soluble epoxide hydrolase (sEH) by adamantyl urea (B33335) derivatives, such as 1-(1-Adamantyl)-3-benzylurea, presents significant therapeutic potential across a range of diseases by modulating the concentration of biologically active lipid mediators. The primary mechanism involves the stabilization of endogenous epoxyeicosatrienoic acids (EETs). EETs, which are metabolites of arachidonic acid, are hydrolyzed by sEH into less active dihydroxyeicosatrienoic acids (DHETs). By inhibiting sEH, the levels of beneficial EETs are elevated, leading to a variety of protective effects.

Anti-inflammatory and Antihypertensive Effects: Elevated EET levels are known to produce anti-inflammatory, analgesic, and antihypertensive effects. EETs act as vasodilators and can inhibit cytokine-induced inflammatory responses in the vasculature, heart, and kidneys. The inhibition of sEH effectively maintains these EET levels, thereby mitigating inflammation and high blood pressure.

Neuroprotective Effects: Chronic inflammation is a key factor in the onset and progression of neurodegenerative conditions like Alzheimer's disease. Research has shown that sEH is upregulated in the brains of Alzheimer's patients. Pharmacological inhibition of sEH has demonstrated beneficial outcomes in preclinical models, including reduced neuroinflammation, tau hyperphosphorylation, and amyloid plaque formation, leading to improved cognitive function. This suggests that targeting sEH-mediated inflammation in the brain is a viable therapeutic strategy for neurodegenerative diseases.

Cardioprotective Effects: The vasodilatory properties of EETs contribute to cardiovascular health by improving blood flow and reducing blood pressure. By preventing the degradation of EETs, sEH inhibitors can help maintain cardiovascular homeostasis and protect against pathological conditions.

Selectivity Profiles: sEH Inhibition vs. Other Biological Activities

While adamantyl ureas are potent inhibitors of soluble epoxide hydrolase, their selectivity profile is a critical aspect of their pharmacological characterization. Research into this class of compounds has sometimes been driven by the need to optimize activity for a specific target while minimizing off-target effects.

For instance, studies on novel 1-adamantyl-3-heteroaryl ureas were designed to enhance selectivity for anti-tuberculosis (anti-TB) activity over human sEH inhibition. In this context, certain oxadiazole and pyrazole (B372694) substituted adamantyl ureas were found to have high selectivity for their anti-TB action compared to their activity as sEH inhibitors. This highlights that while the adamantyl urea scaffold is a strong pharmacophore for sEH inhibition, structural modifications can modulate the selectivity profile, prioritizing other biological activities when desired. This ability to fine-tune selectivity is crucial for developing compounds with optimized therapeutic windows and reduced potential for off-target effects.

Investigations into Anticancer and Antiproliferative Mechanisms

Research on various derivatives has demonstrated cytotoxic effects against a panel of human cancer cell lines. The antiproliferative activity is typically quantified by the half-maximal inhibitory concentration (IC₅₀), which represents the concentration of a drug that is required for 50% inhibition of cell growth in vitro. The data below is illustrative of the activity of other compounds against these common cancer cell lines.

| Cell Line | Cancer Type | IC₅₀ (µM) of various compounds |

| MCF-7 | Breast Cancer | Data varies significantly depending on the specific compound tested. nih.gov |

| HepG2 | Liver Cancer | IC₅₀ values for some novel benzimidazole (B57391) derivatives have been reported as low as 15.58 µM. |

| HT-29 | Colon Cancer | Studies have evaluated the effects of various agents on this cell line. nih.gov |

| A549 | Lung Cancer | IC₅₀ values for some novel benzimidazole derivatives have been reported as low as 15.80 µM. |

Note: The IC₅₀ values presented are for illustrative purposes based on various compounds tested against these cell lines and are not specific to this compound.

Cellular Pathway Modulation

Apoptosis, or programmed cell death, is a critical mechanism for eliminating cancerous cells. The induction of apoptosis is a hallmark of many effective anticancer agents. Key molecular events in apoptosis include the activation of caspases and the cleavage of specific substrates, such as poly (ADP-ribose) polymerase (PARP). The cleavage of PARP by activated caspases is considered a definitive marker of apoptosis. nih.gov

The balance between pro-apoptotic proteins (like Bax) and anti-apoptotic proteins (like Bcl-2) is crucial for regulating the intrinsic pathway of apoptosis. nih.gov An increase in the Bax/Bcl-2 ratio lowers the threshold for apoptosis, making the cell more susceptible to death signals. Studies on various anticancer compounds have shown that they can induce apoptosis by upregulating Bax and downregulating Bcl-2, leading to the activation of the caspase cascade and subsequent PARP cleavage. nih.govresearchgate.net

Mitochondria play a central role in the intrinsic apoptotic pathway. A key event in the initiation of this pathway is the disruption of the mitochondrial membrane potential (ΔΨm). mdpi.com Cancer cells often exhibit a higher mitochondrial membrane potential compared to normal cells, which is associated with resistance to apoptosis. nih.gov

Compounds containing an adamantane (B196018) group have been investigated for their ability to disrupt mitochondrial function. biorxiv.org The hydrophobic nature of the adamantane moiety can lead to the physical disruption of the plasma and mitochondrial membranes. biorxiv.org A reduction or depolarization of the mitochondrial membrane potential can trigger the release of pro-apoptotic factors, such as cytochrome c, from the mitochondria into the cytoplasm. This, in turn, activates the caspase cascade, leading to the execution of apoptosis. mdpi.com Therefore, the ability of adamantane-containing compounds to induce mitochondrial membrane depolarization is a significant aspect of their potential anticancer activity. mdpi.combiorxiv.org

Target Identification and Receptor Interaction

Preclinical studies have sought to identify the specific molecular targets and receptor interactions of this compound and related adamantane-containing compounds. These investigations have pointed towards the inhibition of key signaling proteins involved in cell proliferation and inflammation, including the Epidermal Growth Factor Receptor (EGFR) and p38α Mitogen-Activated Protein (MAP) Kinase.

EGFR Inhibition: The Epidermal Growth Factor Receptor (EGFR) is a critical receptor tyrosine kinase that plays a significant role in cell growth and proliferation. researchgate.netmdpi.com Its dysregulation is a hallmark of many cancers, making it a prime target for therapeutic intervention. researchgate.netmdpi.comnih.gov In silico studies have explored the potential of thiourea (B124793) derivatives, structurally related to this compound, to act as EGFR inhibitors. researchgate.netbohrium.com These computational models predict that compounds like 1-(3-Chlorobenzoyl)-3-methylthiourea can bind to the EGFR tyrosine kinase domain with significant affinity, suggesting a potential mechanism for anticancer activity. researchgate.netbohrium.com The adamantane moiety, known for its lipophilicity, is thought to enhance the molecule's ability to interact with the hydrophobic pockets within the receptor's active site. researchgate.net

p38α MAP Kinase Inhibition: The p38α MAP kinase is a key enzyme in the cellular response to stress and inflammation. nih.govnih.govresearchgate.net It is involved in the production of pro-inflammatory cytokines, and its increased activation is associated with various inflammatory diseases and neurodegenerative conditions like Alzheimer's disease. nih.govresearchgate.net The p38α MAPK pathway is considered an attractive drug target for novel therapeutics. nih.gov While direct studies on this compound are limited, the general class of adamantane derivatives has been investigated for their potential to modulate inflammatory pathways. researchgate.netresearchgate.net Inhibition of p38α can disrupt the signaling cascade that leads to inflammation, suggesting a plausible, though not yet directly confirmed, mechanism of action for adamantane-based compounds in inflammatory conditions. mdpi.comresearchgate.net

Other Preclinical Biological Activities

Beyond its interactions with EGFR and p38α MAP kinase, this compound and its structural analogs have demonstrated a range of other biological activities in preclinical settings. These include antimicrobial effects, antagonism of specific transient receptor potential channels, inhibition of key enzymes in tissue remodeling, and modulation of purinergic receptors.

The adamantane scaffold is a recurring motif in compounds with demonstrated antimicrobial properties. nih.govmdpi.com Adamantane derivatives have been synthesized and evaluated for their activity against a variety of pathogens, including both Gram-positive and Gram-negative bacteria. mdpi.com Some adamantyl-containing compounds have shown notable activity against Staphylococcus aureus and Candida albicans. nih.gov

In the context of multidrug-resistant organisms, Acinetobacter baumannii presents a significant clinical challenge. nih.gov This bacterium is a common cause of hospital-acquired infections, including pneumonia and bacteremia. nih.gov Research into novel antibacterial agents has explored the utility of various chemical scaffolds. While direct evidence for this compound against A. baumannii is not specified, the broader class of adamantane derivatives has been a subject of interest in the development of new antimicrobial agents. researchgate.netnih.gov

The Transient Receptor Potential Vanilloid 1 (TRPV1) is a non-selective cation channel that functions as a molecular integrator of noxious stimuli, including heat, protons (low pH), and capsaicin, the pungent component of chili peppers. mtak.humdpi.com It plays a crucial role in pain perception and neurogenic inflammation. mdpi.comwikipedia.org Consequently, TRPV1 antagonists are being investigated as potential analgesics. wikipedia.orgnih.gov

Preclinical studies have demonstrated that certain adamantane derivatives can act as antagonists of the TRPV1 receptor. rsc.org The mechanism of antagonism involves blocking the channel pore, thereby preventing the influx of cations that leads to neuronal excitation. wikipedia.org In vitro assays using cell lines that express the human TRPV1 receptor have been instrumental in characterizing the inhibitory activity of these compounds. rsc.org

Capsaicin is a potent activator of TRPV1 and is commonly used in experimental setups to study the function of this channel. nih.govuclouvain.be The ability of a compound to inhibit capsaicin-induced activation of TRPV1 is a key indicator of its antagonistic potential. researchgate.netnih.gov While specific data for this compound is not available, related thiourea-containing compounds have been identified as potent TRPV1 antagonists. nih.gov These antagonists can effectively block the ion currents elicited by capsaicin, demonstrating their potential to modulate TRPV1-mediated signaling. nih.gov

Urokinase-type plasminogen activator (uPA) is a serine protease that plays a central role in fibrinolysis by converting plasminogen to plasmin. nih.govnih.gov Plasmin, in turn, degrades fibrin (B1330869) clots. nih.gov The uPA system is also critically involved in tissue remodeling, cell migration, and tumor invasion, making it a target for therapeutic intervention in various diseases, including cancer. nih.govscbt.com

The P2X7 receptor is an ATP-gated ion channel that is predominantly expressed on immune cells and is involved in inflammation and immune responses. researchgate.net Overactivation of the P2X7 receptor has been implicated in a variety of inflammatory conditions. researchgate.netacs.org Consequently, P2X7 receptor antagonists are being investigated for their therapeutic potential in these diseases. acs.orgnih.gov

Several adamantane-based compounds have been identified as potent and selective antagonists of the P2X7 receptor. acs.orgnih.govgoogle.com These compounds have been developed through hit-to-lead optimization programs and have demonstrated the ability to inhibit the release of pro-inflammatory cytokines, such as interleukin-1β. acs.org The adamantane moiety is a key structural feature in these antagonists, contributing to their high affinity and selectivity for the P2X7 receptor. researchgate.netnih.gov

Data Tables

Table 1: Investigated Biological Activities and Targets

| Biological Activity | Molecular Target | Compound Class | Key Findings |

| Anticancer (in silico) | EGFR | Thiourea Derivatives | Potential to bind to the EGFR tyrosine kinase domain. researchgate.netbohrium.com |

| Anti-inflammatory | p38α MAP Kinase | Adamantane Derivatives | Potential to modulate inflammatory pathways. researchgate.netresearchgate.net |

| Antimicrobial | Various | Adamantane Derivatives | Activity against S. aureus and C. albicans. nih.gov |

| Analgesic | TRPV1 | Adamantane Derivatives | Antagonism of capsaicin-activated TRPV1. nih.govrsc.org |

| Antithrombotic/Anti-metastatic | uPA | Small Molecules | An active area of research for enzyme modulation. nih.gov |

| Anti-inflammatory | P2X7 Receptor | Adamantane Amides | Potent and selective antagonism of the P2X7 receptor. acs.orgnih.gov |

Cannabinoid Receptor (CB1R) Antagonism (for related pyrazolyl-ureas)

The pyrazole scaffold is a well-established pharmacophore in the design of antagonists for the cannabinoid receptor 1 (CB1R). The seminal discovery of N-(piperidin-1-yl)-5-(4-chlorophenyl)-1-(2,4-dichlorophenyl)-4-methyl-1H-pyrazole-3-carboxamide (SR141716A or Rimonabant) as a potent and selective CB1R antagonist spurred extensive research into related pyrazole derivatives. nih.gov These investigations have elucidated key structure-activity relationships (SAR) that govern the affinity and antagonist activity of this class of compounds at the CB1 receptor. nih.govjbclinpharm.org While direct pharmacological data on this compound is not extensively available in public literature, the principles derived from studies of related pyrazolyl-ureas and carboxamides offer significant insights into its potential molecular mechanism of action as a CB1R antagonist.

Research into pyrazole derivatives has revealed that specific structural features are critical for potent and selective CB1R antagonism. These generally include a para-substituted phenyl ring at the 5-position of the pyrazole core, a carboxamide or a bioisosteric group like urea at the 3-position, and a substituted phenyl ring, often a 2,4-dichlorophenyl group, at the 1-position. nih.gov The urea moiety, as present in this compound, can act as a hydrogen bond donor and acceptor, potentially forming crucial interactions within the binding pocket of the CB1 receptor. jbclinpharm.org

Studies on a series of pyrazole derivatives have quantified their binding affinities for the CB1 receptor, typically expressed as the inhibition constant (Kᵢ). A lower Kᵢ value indicates a higher binding affinity. For instance, the lead compound SR141716A has a Kᵢ value of approximately 2 nM for the CB1 receptor. jbclinpharm.org Modifications to the substituents on the pyrazole ring have been shown to significantly impact this affinity.

In a key study exploring the SAR of pyrazole derivatives, a series of analogs were synthesized and evaluated for their binding affinity to both CB1 and CB2 receptors. nih.gov This research highlighted the importance of the substituents at various positions on the pyrazole ring for achieving high affinity and selectivity for the CB1 receptor. For example, the compound AM251, which features a p-iodophenyl group at the 5-position, demonstrated a high affinity for the CB1 receptor with a Kᵢ of 7.49 nM. biocrick.com

The table below presents data from a study on pyrazole derivatives, illustrating the impact of substitutions on CB1 receptor binding affinity. jbclinpharm.org

| Compound | R1 Substituent (Position 1) | R5 Substituent (Position 5) | R3 Substituent | CB1 Kᵢ (nM) |

| 1 | 2,4-di-Cl-Ph | p-Cl-Ph | Piperidinyl-carboxamide | 11.5 |

| 2 | 2,4-di-Cl-Ph | Ph | Piperidinyl-carboxamide | 123 |

| 3 | 2,4-di-Cl-Ph | p-NO₂-Ph | Piperidinyl-carboxamide | 57.5 |

| 4 | 2,4-di-Cl-Ph | p-I-Ph | Piperidinyl-carboxamide | 7.49 |

| 5 | 2,4-di-Cl-Ph | p-Br-Ph | Piperidinyl-carboxamide | 16.8 |

| 6 | 4-Cl-Ph | p-Cl-Ph | Piperidinyl-carboxamide | 60.4 |

| 7 | H | p-Cl-Ph | Piperidinyl-carboxamide | >10,000 |

| 8 | 2,4-di-Cl-Ph | p-Cl-Ph | H | >10,000 |

| 9 | 2,4-di-Cl-Ph | p-Cl-Ph | Cyclohexyl-carboxamide | 11.7 |

The data reveals that a 2,4-dichlorophenyl group at the R1 position and a para-substituted phenyl group at the R5 position are generally favorable for high CB1R affinity. The nature of the substituent at the R3 position is also critical, with a piperidinyl-carboxamide often yielding potent antagonists. The urea linkage in this compound serves a similar role to the carboxamide in these analogs, suggesting it is a key interaction motif. The bulky and lipophilic adamantyl group attached to the urea could potentially occupy a hydrophobic pocket within the receptor, contributing to binding affinity. The benzyl (B1604629) group on the other side of the urea moiety would also be expected to engage in specific interactions within the receptor's binding site.

The molecular mechanism of antagonism for these pyrazole derivatives involves binding to the CB1 receptor in a manner that prevents its activation by endogenous cannabinoids like anandamide. jbclinpharm.org This is often achieved by stabilizing an inactive conformation of the receptor. Computational studies and molecular modeling have suggested that the aromatic rings of the pyrazole antagonists engage in π-π stacking interactions with aromatic residues within the CB1R binding pocket, such as tryptophan and phenylalanine. jbclinpharm.org The carboxamide or urea group can form hydrogen bonds with key amino acid residues, such as Lys192, further anchoring the antagonist in the binding site and preventing the conformational changes required for receptor activation. jbclinpharm.org

While the specific binding mode of this compound has not been detailed, the extensive research on related pyrazolyl-ureas and carboxamides provides a strong basis for understanding its potential as a CB1 receptor antagonist. The combination of a pyrazole core with a urea linker and appropriate hydrophobic substituents, such as the adamantyl and benzyl groups, aligns with the established structural requirements for effective CB1R antagonism.

Structure Activity Relationship Sar and Computational Chemistry Studies

In Silico Approaches to SAR

Computational methods, particularly molecular docking, are essential tools for understanding the interactions between 1-(1-Adamantyl)-3-benzylurea derivatives and their protein targets at a molecular level.

Molecular docking predicts the preferred orientation of a ligand when bound to a protein target. These simulations provide insights into binding affinity and the specific interactions that stabilize the ligand-protein complex.

Adamantyl urea (B33335) derivatives have been docked into the active sites of numerous protein targets, revealing the molecular basis for their inhibitory activity.

Soluble Epoxide Hydrolase (sEH) : Docking studies show that adamantyl urea inhibitors fit into the sEH active site where the urea group forms crucial hydrogen bonds with catalytic residues. nih.gov For example, in one study, the urea moiety of a dichloroadamantyl-containing urea derivative formed hydrogen bonds with Asp335, while the carboxyl group interacted with Tyr383 and Tyr466. nih.gov

Epidermal Growth Factor Receptor (EGFR) : Adamantyl-containing compounds have been docked into the ATP-binding site of EGFR. nih.gov In one study of adamantane-thiadiazole derivatives, binding energy scores ranged from -19.19 to -22.07 Kcal/mol. nih.gov The urea moiety in related inhibitors has been shown to form hydrogen bonds with key residues such as Lys745 in the hinge region of the kinase. mdpi.com

p38α Mitogen-Activated Protein (MAP) Kinase : Urea-based inhibitors are known to bind to the p38α active site. Docking simulations of adamantyl urea analogs revealed that the urea group can form hydrogen bonds with the backbone of residues in the highly conserved DFG motif, such as Asp168, and with hinge region residues like Met109. mdpi.comnih.gov Some inhibitors induce a conformational change in this motif, leading to potent and selective inhibition. mdpi.com

Transient Receptor Potential Vanilloid 1 (TRPV1) : For TRPV1 antagonists, docking studies of related compounds have helped to elucidate the binding mode. The benzyl (B1604629) moiety and associated groups typically occupy a key pocket, with specific interactions determining the potency of the antagonism. nih.gov

11β-Hydroxysteroid Dehydrogenase type 1 (11β-HSD1) : Adamantane-based structures are common features in 11β-HSD1 inhibitors. nih.govresearchgate.netmdpi.com Docking studies have shown that adamantane-linked compounds can achieve binding affinity scores comparable to co-crystallized ligands. nih.govresearchgate.net The adamantyl group typically occupies a hydrophobic pocket, while other parts of the molecule form hydrogen bonds with key active site residues like Ser170 and Tyr183. researchgate.net

The following table summarizes representative findings from molecular docking studies of adamantyl urea and related adamantane (B196018) derivatives against various protein targets.

| Target Protein | Ligand Type | Predicted Binding Affinity (Score) | Key Interacting Residues | Reference |

|---|---|---|---|---|

| sEH | Dichloroadamantyl-urea derivative | -57.26 kcal/mol (MM/GBSA) | Asp335, Tyr383, Tyr466 | nih.gov |

| EGFR (1M17) | Adamantane-thiadiazole derivative | -19.19 to -22.07 Kcal/mol | Lys745 | nih.govmdpi.com |

| p38α MAP Kinase (3HEG) | Dichloroadamantyl-urea derivative | -26.33 kcal/mol (MM/GBSA) | Asp168, Glu71 | nih.govmdpi.com |

| p38α MAP Kinase | Triarylpyrazole-urea derivative | Not specified | Met109 (Hinge region) | nih.govnih.gov |

| 11β-HSD1 (4C7J) | Adamantane-linked triazole | -7.50 to -8.92 kcal/mol | Ser170, Tyr183 | nih.govresearchgate.net |

Molecular Docking Simulations

Identification of Key Amino Acid Residues for Ligand Binding

Computational studies, particularly molecular docking and binding energy decomposition analysis, have been pivotal in identifying the specific amino acid residues that are crucial for the binding of adamantyl-based ureas to their biological targets, such as human soluble epoxide hydrolase (sEH). For this class of inhibitors, analyses have revealed that the binding affinity is largely dictated by interactions with a few key residues within the enzyme's active site. nih.gov

Binding energy decomposition studies have pinpointed that the residues Asp333 and Trp334 make the most significant contributions to the binding free energy for adamantyl-based 1,3-disubstituted urea inhibitors in all studied systems. nih.gov Furthermore, the residue Hip523 has been identified as playing a major role in establishing the specific binding orientation of these inhibitors within the active site. nih.gov The urea moiety of the ligand typically forms conserved hydrogen bonds that anchor the inhibitor in the correct position for binding. nih.gov Additional studies on related analogs have also highlighted potential Cl-π interactions with aromatic residues like Trp336 and Phe381 , further defining the architecture of the sEH active site. mdpi.com These findings are critical for understanding the SAR, as modifications to the ligand that enhance interactions with these specific residues are likely to improve inhibitory potency.

Molecular Dynamics Simulations for Conformational Analysis

Molecular dynamics (MD) simulations serve as a powerful computational tool to investigate the dynamic behavior of the ligand-protein complex over time, providing insights that static models like docking cannot. For adamantyl-based urea inhibitors, MD simulations have been employed to study their binding modes and the conformational stability of the resulting complex. nih.gov These simulations allow for the analysis of the flexibility of both the ligand and the protein, revealing how they adapt to each other upon binding.

By simulating the trajectory of the atoms over time, researchers can confirm the stability of key interactions, such as the hydrogen bonds formed between the urea moiety and the protein backbone. nih.gov MD simulations can also reveal the role of water molecules in mediating interactions and provide a more accurate model of the conformational space occupied by the ligand within the binding pocket. nih.gov The results from these simulations are often used to refine docking poses and provide a more robust understanding of the interaction mechanisms that underpin the inhibitor's activity. nih.gov

Quantitative Structure-Activity Relationship (QSAR) Modeling

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique used to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. For adamantyl urea derivatives, 3D-QSAR studies, including Comparative Molecular Field Analysis (CoMFA) and Comparative Molecular Similarity Indices Analysis (CoMSIA), have been conducted to understand the key structural features that influence their inhibitory potency against targets like Mycobacterium tuberculosis.

These models provide contour maps that visualize the regions around the molecule where steric bulk, electrostatic charge, hydrophobicity, and hydrogen bonding characteristics are favorable or unfavorable for activity. Such analyses help to explain the observed SAR and provide predictive models for designing new analogs with enhanced potency. The insights gained from QSAR studies can guide chemists in making targeted modifications to the molecular scaffold, such as altering substituents on the phenyl ring or modifying the adamantyl group, to optimize biological activity.

Prediction of Molecular Properties (e.g., cLogP as a Correlate for Solubility)

A significant challenge in the development of adamantyl urea-based compounds has been their poor physicochemical properties, particularly high lipophilicity and low aqueous solubility, which can limit bioavailability. nih.govnih.gov The calculated logarithm of the octanol-water partition coefficient (cLogP) is a widely used molecular descriptor to predict lipophilicity and is often used as a computational correlate for solubility. nih.gov

In the optimization of 1-adamantyl-3-phenyl urea derivatives, a key strategy was to design new analogs with lower cLogP values to improve their pharmacokinetic profiles. nih.gov For instance, the replacement of the phenyl ring with various heteroaryl systems was guided by the goal of reducing lipophilicity while maintaining anti-tubercular activity. nih.gov However, studies on large libraries of these compounds have shown that there is not always a simple correlation between cLogP and biological activity, indicating that while it is a crucial parameter for bioavailability, other factors also significantly influence potency. nih.gov

| Compound ID | Substituent (R group on phenyl ring) | cLogP | Activity (MIC in µg/mL) |

|---|---|---|---|

| 1 | 4-Trifluoromethyl | 5.0 | 0.2 |

| 2 | 4-Chloro | 4.8 | 0.2 |

| 3 | 4-Bromo | 5.0 | 0.2 |

| 22 | 4-Carboxy | 3.9 | 50 |

| 29 | 3-Carboxy | 3.9 | >100 |

Advanced Computational Techniques for Drug Design

Free Energy Perturbation (FEP) Studies for SAR Validation

Free Energy Perturbation (FEP) is a rigorous computational method used to calculate the relative binding free energies of a series of related ligands to a common biological target. researchgate.net This technique simulates a non-physical, or "alchemical," transformation of one molecule into another, both in the solvated state and when bound to the protein. The difference between these two free energy changes provides a highly accurate prediction of the difference in binding affinity (ΔΔG) between the two compounds.

While specific FEP studies on this compound were not found, this methodology is frequently applied in drug discovery to validate SAR hypotheses and to prioritize the synthesis of new compounds. researchgate.net For a series of adamantyl urea analogs, FEP could be used to predict how specific chemical modifications—such as adding a substituent to the benzyl ring or altering the adamantyl cage—would impact binding potency. The high predictive accuracy of FEP calculations can significantly accelerate lead optimization cycles by focusing synthetic efforts on compounds with the highest predicted affinity. researchgate.net

Quantum Chemical Calculations (e.g., DFT, HOMO-LUMO Analysis)

Quantum chemical calculations, particularly those using Density Functional Theory (DFT), provide detailed information about the electronic structure of a molecule. nih.govaimspress.com These methods are used to optimize the 3D geometry of a compound and to calculate a range of electronic properties that are critical for understanding its reactivity and intermolecular interactions. nih.gov

A key aspect of this analysis involves the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy relates to its ability to accept electrons. irjweb.com The energy gap between the HOMO and LUMO is a crucial parameter that reflects the molecule's chemical reactivity and kinetic stability. nih.govirjweb.com A small HOMO-LUMO gap suggests that a molecule is more polarizable and has higher chemical reactivity, whereas a large gap indicates higher stability and lower reactivity. irjweb.com For this compound, DFT and HOMO-LUMO analysis can be used to predict sites of electrophilic and nucleophilic attack, understand its charge distribution, and rationalize its interaction with biological targets on an electronic level. nih.gov

| Property | Description | Significance in Drug Design |

|---|---|---|

| EHOMO | Energy of the Highest Occupied Molecular Orbital | Indicates electron-donating ability. |

| ELUMO | Energy of the Lowest Unoccupied Molecular Orbital | Indicates electron-accepting ability. |

| ΔE (HOMO-LUMO Gap) | Energy difference between HOMO and LUMO | Correlates with chemical reactivity and stability. A smaller gap implies higher reactivity. |

| Chemical Hardness (η) | Resistance to change in electron distribution | Derived from the HOMO-LUMO gap; "hard" molecules have a large gap, while "soft" molecules have a small gap. |

| Electrophilicity Index (ω) | A measure of the energy lowering due to maximal electron flow between donor and acceptor | Quantifies the electrophilic nature of a molecule. |

Chemoinformatics and Scaffold-Focused Library Design

Chemoinformatics plays a pivotal role in modern drug discovery, enabling the systematic exploration of chemical space and the optimization of lead compounds. In the context of adamantyl ureas, including this compound, chemoinformatic approaches are integral to designing focused libraries of compounds to enhance desired biological activities and improve pharmacokinetic profiles. The 1-adamantyl-3-substituted urea motif serves as a versatile scaffold that has been extensively explored, particularly in the development of agents targeting tuberculosis and human soluble epoxide hydrolase (sEH).

A significant challenge in the development of early 1-adamantyl-3-phenyl ureas was their poor physicochemical properties, such as high lipophilicity and low solubility, which limited their bioavailability. nih.govnih.gov To address these limitations, scaffold-focused library design has been employed. This strategy involves retaining the core adamantyl urea pharmacophore, which is crucial for biological activity, while systematically modifying the substituents to fine-tune the compound's properties.

One prominent example is the design of a new series of 1-adamantyl-3-heteroaryl ureas, where the benzyl or phenyl group of the original series was replaced with various heteroaromatic rings like pyridines, pyrimidines, oxazoles, and pyrazoles. nih.govcreighton.edu This approach was driven by several factors:

Improving Pharmacokinetics: The introduction of heteroatoms was intended to increase polarity and improve solubility.

Enhancing Selectivity: By altering the substituent, researchers aimed to increase the selectivity of the compounds for their intended biological target (e.g., Mycobacterium tuberculosis) over off-target proteins like human sEH. nih.govcreighton.edu

Maintaining Potency: The modifications were guided by the need to preserve or enhance the compound's primary biological activity.

The results of these library design efforts have been promising. For instance, replacing the phenyl ring with oxadiazole and pyrazole (B372694) moieties led to compounds with improved in vitro pharmacokinetic profiles, increased selectivity, and potent anti-tuberculosis activity. nih.gov A large-scale screening of a library containing 1600 adamantyl ureas, originally synthesized to inhibit hsEH, was also conducted to find compounds with anti-mycobacterial activity and better bioavailability. nih.govnih.gov This screening identified that 1-adamantyl-3-phenyl ureas with a polar para substituent could retain moderate activity against M. tuberculosis. nih.gov

These studies highlight a key principle in chemoinformatics and library design: the systematic and rational modification of a core scaffold, like that of this compound, can lead to the development of new chemical entities with significantly improved therapeutic potential. The data gathered from these libraries helps build robust structure-activity relationship (SAR) models, which can further guide the design of next-generation compounds.

Table 1: Examples of Scaffold Modification in 1-Adamantyl-3-Aryl Urea Libraries Data synthesized from studies on analogous compounds to illustrate the principles of scaffold-focused library design.

| Core Scaffold | R-Group Modification | Therapeutic Goal | Key Findings | Reference |

|---|---|---|---|---|

| 1-Adamantyl-3-phenyl urea | Replacement of phenyl with heteroaryl rings (e.g., oxazole, pyrazole) | Anti-tuberculosis | Improved solubility and selectivity over human sEH; maintained potent anti-TB activity. | nih.gov |

| 1-Adamantyl-3-phenyl urea | Addition of polar substituents to the phenyl ring | Anti-tuberculosis | Retained moderate activity while potentially improving bioavailability. | nih.gov |

| 1-Adamantyl urea | Introduction of sulfonamide groups | Anti-tuberculosis | Increased solubility significantly, though anti-TB activity was reduced in most cases. | nih.gov |

Hirshfeld Surface Analysis and Intermolecular Interactions in Crystal Structures

Hirshfeld surface analysis is a powerful computational tool used to visualize and quantify intermolecular interactions within a crystal lattice. By mapping properties onto a molecular surface defined by the electron distribution of the molecule relative to the whole crystal, it provides a detailed picture of how molecules pack together and the nature of the forces holding them. Although a specific Hirshfeld analysis for this compound is not available in the cited literature, extensive studies on closely related adamantane-containing ureas, thioureas, and triazoles provide a strong basis for understanding its likely crystal packing behavior. semanticscholar.orgrsc.orgnih.govresearchgate.net

Hydrogen bonds, particularly those involving the urea or thiourea (B124793) moiety, are also key directing forces. In adamantyl thiourea derivatives, N-H···S and N-H···O hydrogen bonds are common and form well-defined synthons that guide the molecular assembly. semanticscholar.orgrsc.org For this compound, it is highly probable that N-H···O hydrogen bonds involving the urea group would be a primary feature, linking molecules into chains or dimers.

Additionally, weaker interactions such as C-H···O , C-H···N , and C-H···π interactions play a vital role in stabilizing the three-dimensional crystal network. nih.govnih.gov The benzyl group in this compound provides an aromatic π-system that can interact with C-H bonds from the adamantyl cage or the benzyl group of neighboring molecules.

A detailed breakdown of the percentage contributions of various intermolecular contacts, as determined by Hirshfeld surface analysis for analogous adamantane compounds, is presented in the table below. This data provides a quantitative insight into the relative importance of different interactions in the crystal packing of such molecules.

Table 2: Percentage Contributions of Intermolecular Contacts from Hirshfeld Surface Analysis of Analogous Adamantane Compounds This table presents data from related adamantane structures to infer the likely interaction profile for this compound.

| Interaction Type | 5-(adamantan-1-yl)-3-[(4-chlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole nih.gov | 1,3-diethynyladamantane nih.gov | N,N′-(2,2-dichloro-3-oxo-3-phenylpropane-1,1-diyl)diacetamide researchgate.net |

|---|---|---|---|

| H···H | Major Contributor | 74.9% | 35.0% |

| C···H / H···C | Major Contributor | 24.6% | 17.1% |

| O···H / H···O | - | - | 21.2% |

| N···H / H···N | Major Contributor | - | - |

| Cl···H / H···Cl | Major Contributor | - | 20.7% |

This analysis underscores that the supramolecular architecture of this compound in the solid state would likely be a complex interplay of numerous weak interactions. The bulky adamantyl group would drive significant H···H contacts, while the urea and benzyl moieties would direct the formation of specific hydrogen bonds and C-H···π interactions, collectively defining the crystal's stability and structure.

Preclinical Pharmacokinetic and Metabolic Profile Characterization in Vitro and Animal Models

Absorption, Distribution, Metabolism, and Excretion (ADME) Considerations

The ADME profile of 1-(1-Adamantyl)-3-benzylurea is projected based on its structural characteristics and data from analogous N,N'-disubstituted urea (B33335) compounds. The bulky, lipophilic adamantyl group and the benzyl (B1604629) moiety are key determinants of its metabolic pathway and stability.

In vitro metabolic stability assays are fundamental for predicting a compound's metabolic clearance in the body. springernature.com These assays typically involve incubating the compound with liver microsomes, which are vesicles of the endoplasmic reticulum containing a high concentration of drug-metabolizing enzymes, particularly Cytochrome P450 (CYP) enzymes. srce.hr The stability is measured by quantifying the decrease in the parent compound's concentration over time, which is then used to calculate parameters like the in vitro half-life (t½) and intrinsic clearance (CLint). researchgate.netnih.gov

For compounds belonging to the N-adamantyl-urea class, metabolic stability can vary significantly based on the other substituents. srce.hr A typical assay would incubate this compound with pooled liver microsomes from different species (e.g., human, rat, mouse) in the presence of necessary cofactors like NADPH. bioivt.com The rate of disappearance of the parent compound would then be determined via LC-MS/MS analysis. springernature.com Compounds with a longer half-life (e.g., >30 minutes) are generally considered to have higher metabolic stability. nih.gov

Table 1: Representative Data for In Vitro Metabolic Stability in Liver Microsomes This table illustrates typical data generated from such a study; specific values for this compound are not publicly available.

| Species | In Vitro Half-Life (t½, min) | Intrinsic Clearance (CLint, µL/min/mg protein) |

|---|---|---|

| Human | 45 | 25.5 |

| Rat | 38 | 30.1 |

| Mouse | 29 | 41.8 |

Studies on structurally related N-adamantyl substituted ureas indicate that these compounds are actively metabolized in liver models. nih.gov When this compound is incubated with hepatocytes, it is expected to undergo biotransformation, leading to the formation of various metabolites. The stability in these models helps to predict hepatic clearance, a key parameter influencing bioavailability and dosing intervals. srce.hr

Research on analogous N-adamantyl urea-based inhibitors of soluble epoxide hydrolase provides significant insight into the likely metabolic pathways for this compound. nih.govnih.gov Studies on the related compound 1-adamantan-1-yl-3-(5-(2-(2-ethoxyethoxy)ethoxy)pentyl)urea (AEPU) have shown that metabolism is primarily mediated by Cytochrome P450 enzymes, with CYP3A4 identified as a major contributor. nih.govnih.gov

The primary sites of metabolism for this class of compounds are:

Oxidation of the Adamantyl Moiety: The adamantyl group is susceptible to hydroxylation at various positions. nih.govnih.gov

Oxidation of the Urea Nitrogen Atoms: The nitrogen atoms within the urea linkage can also be sites of oxidation. nih.govnih.gov

Metabolism of the Benzyl Group: The benzyl substituent is also a potential site for hydroxylation on the aromatic ring or the benzylic carbon.

Based on these findings, it is highly probable that this compound is metabolized through cytochrome-mediated pathways, particularly CYP3A4. Its adamantyl and benzyl groups are expected to be the primary "soft spots" for oxidative metabolism. nih.gov The resulting hydroxylated metabolites may retain some biological activity but are generally less potent than the parent compound. nih.govnih.gov

Preclinical Pharmacokinetic Studies in Animal Models (e.g., Rodents)

To understand how a compound behaves in a whole organism, pharmacokinetic (PK) studies are conducted in animal models, most commonly rodents like mice and rats. nih.govnih.gov These studies involve administering the compound and then measuring its concentration in plasma over time to determine key PK parameters. rrpharmacology.ru

Oral bioavailability (F%) is a measure of the fraction of an orally administered dose that reaches systemic circulation unchanged. It is a critical parameter for orally delivered drugs. For lipophilic compounds like the 1-adamantyl-3-phenyl ureas, poor aqueous solubility can sometimes limit oral absorption, although high lipophilicity can also facilitate membrane permeation. nih.govnih.gov

The oral bioavailability of this compound would be assessed in rats or mice by comparing the area under the plasma concentration-time curve (AUC) after oral administration to the AUC after intravenous (IV) administration. Studies with other complex small molecules in rats have shown a wide range of oral bioavailability, from low (<10%) to high (>80%), depending on factors like absorption and first-pass metabolism. nih.govnih.gov

Following administration of this compound to rodents, serial blood samples would be collected to map its plasma concentration over time. This profile allows for the calculation of key pharmacokinetic parameters:

Cmax: The maximum observed plasma concentration. nih.gov

Tmax: The time at which Cmax is reached. nih.gov

AUC (Area Under the Curve): A measure of total drug exposure over time. nih.gov

Table 2: Representative Pharmacokinetic Parameters in Rats Following Oral Administration This table presents a hypothetical data set for illustrative purposes, as specific experimental values for this compound are not publicly available.

| Parameter | Value | Unit |

|---|---|---|

| Cmax | 450 | ng/mL |

| Tmax | 1.5 | h |

| AUC (0-t) | 2100 | ng·h/mL |

| Oral Bioavailability (F%) | 40 | % |

Impact of Structural Modifications on ADME Parameters

The pharmacokinetic profile of a drug candidate is a critical determinant of its clinical success. For adamantyl urea-based compounds, including this compound, the absorption, distribution, metabolism, and excretion (ADME) properties are heavily influenced by their chemical structure. The adamantane (B196018) moiety, in particular, imparts significant lipophilicity, which can enhance stability and tissue distribution but may also lead to poor aqueous solubility and increased metabolic susceptibility. nih.govtandfonline.com Consequently, medicinal chemistry efforts have focused on structural modifications to optimize the ADME profile of this class of compounds.

Absorption and Solubility

A primary challenge for many adamantyl-containing compounds is their low aqueous solubility, which can limit oral absorption. tandfonline.com The bulky, non-polar adamantane cage is the main contributor to this property. Researchers have explored several strategies to enhance the solubility of adamantyl urea derivatives. One effective approach involves the introduction of ionizable functional groups. nih.gov For instance, replacing the phenyl ring of an adamantyl phenyl urea with a benzenesulfonamide (B165840) group has been shown to dramatically increase solubility. nih.gov The sulfonamide group can be ionized at physiological pH, thereby improving the compound's interaction with aqueous media. nih.gov

Another strategy involves modifying the adamantane core itself. The introduction of hydrophilic groups, such as hydroxyl moieties, can increase polarity and potentially improve solubility. tandfonline.comnih.gov However, this can also sometimes lead to a reduction in the desired biological activity. nih.gov The calculated logarithm of the partition coefficient (cLogP), a measure of lipophilicity, is often used to predict these properties. Attaching a memantyl or adamantyl group generally results in high cLogP values, and the addition of a hydroxyl group can significantly reduce both cLogP and ligand lipophilicity efficiency (LLE). nih.gov

| Modification Strategy | Impact on Solubility | Example Series | Reference |

| Introduction of an ionizable group (e.g., sulfonamide) | 10–100 fold increase | 1-(1-Adamantyl)-3-(benzenesulfonamide)ureas | nih.gov |

| Introduction of polar groups (e.g., hydroxyl) on adamantane | Potential increase | Hydroxyl-substituted adamantyl ureas | tandfonline.comnih.gov |

| Replacement of phenyl with heteroaryl rings (e.g., pyridine) | Moderate increase | 1-(1-Adamantyl)-3-(heteroaryl)ureas | nih.gov |

Distribution

The lipophilic nature of the adamantyl group plays a key role in the distribution of these compounds within the body. nih.gov High lipophilicity can facilitate passage across biological membranes, potentially leading to broader tissue distribution. The rigid adamantane cage can also protect adjacent functional groups from metabolic degradation, thereby enhancing the stability and distribution of the drug in plasma. nih.gov However, excessive lipophilicity can also lead to non-specific binding to plasma proteins and tissues, which may limit the concentration of free, active drug at the target site. Structural modifications that balance lipophilicity, such as the introduction of polar groups or the use of bioisosteric replacements for the adamantane or phenyl moieties, are crucial for optimizing distribution characteristics. researchgate.net

Metabolism

The adamantane ring, while imparting stability, is also a primary site for metabolism. tandfonline.comnih.gov The high lipophilicity of adamantane makes it a target for oxidation by metabolic enzymes, primarily the cytochrome P450 (CYP) system. tandfonline.comnih.gov Studies on N-adamantyl urea-based compounds have shown that hydroxylation of the adamantane ring is a major metabolic pathway. nih.gov Cytochrome P450 3A4 (CYP3A4) has been identified as a key enzyme mediating this process. nih.gov These hydroxylated metabolites are often less biologically active than the parent compound. nih.gov

To improve metabolic stability, various structural modifications have been investigated. One approach is to introduce substituents onto the adamantane ring that block the sites most susceptible to hydroxylation. For example, fluorination or chlorination of the adamantane residue has been explored. tandfonline.com Another strategy involves replacing the adamantane group with more polar or less metabolically labile scaffolds. tandfonline.com Optimization of related urea-based compounds has demonstrated that structural modifications can lead to substantially improved microsomal stability. nih.gov

| Structural Moiety | Common Metabolic Pathway | Key Enzymes | Impact of Metabolism | Reference |

| Adamantane Ring | Hydroxylation | Cytochrome P450 (e.g., CYP3A4) | Formation of less active metabolites | tandfonline.comnih.gov |

| Urea Linkage | Cleavage (less common) | N/A | Cleavage between N-adamantyl and urea groups | nih.gov |

Excretion

Metabolites of adamantyl urea compounds, such as the hydroxylated and subsequently conjugated products (e.g., glucuronides), are more polar than the parent drug. nih.gov This increase in polarity facilitates their excretion from the body, primarily through the urine. The rate and route of excretion are therefore closely tied to the metabolic profile of the compound. Structural modifications that alter metabolism will consequently affect excretion. For instance, creating a more metabolically stable compound may lead to a longer half-life and slower excretion.

Formulation and Delivery Strategies for Preclinical Research

The physicochemical properties of this compound, particularly its expected low aqueous solubility, necessitate careful consideration of formulation strategies for preclinical evaluation. researchgate.net The primary goal of these formulations is to ensure adequate and consistent drug exposure in animal models to allow for the reliable assessment of efficacy and pharmacokinetics. nih.gov

For early-stage preclinical studies, simple formulation approaches are often preferred. nih.gov The choice of formulation depends on factors such as the route of administration (typically oral or intravenous), the required concentration, and the duration of the study. researchgate.net

Solution Formulations

Solutions are the most preferred formulation for preclinical studies because the drug is presented in a state that is ready for absorption. nih.gov Given the likely poor water solubility of this compound, aqueous solutions would require the use of solubilizing agents. Common strategies include:

Co-solvents: A mixture of water and one or more water-miscible organic solvents (e.g., ethanol, propylene (B89431) glycol, polyethylene (B3416737) glycol 400) can be used to increase the solubility of lipophilic compounds.

Surfactants: The use of non-ionic surfactants (e.g., polysorbates, Cremophor® EL) can create micellar solutions that encapsulate the drug, thereby increasing its apparent solubility.

pH Adjustment: If the compound has ionizable groups, adjusting the pH of the vehicle to form a salt can significantly enhance solubility.

Suspension Formulations

When achieving a suitable solution formulation is not feasible, a suspension may be used, particularly for oral administration via gavage. nih.gov A suspension is a dispersion of fine drug particles in an aqueous vehicle. Key components of a preclinical suspension include:

Wetting Agents: Surfactants (e.g., Tween 80) are used at low concentrations (0.1–1%) to ensure the complete wetting of the hydrophobic drug particles. nih.gov

Suspending/Viscosity-Modifying Agents: Polymers such as carboxymethyl cellulose (B213188) (CMC), hydroxypropyl methylcellulose (B11928114) (HPMC), or xanthan gum are added to increase the viscosity of the vehicle, which slows down the sedimentation of drug particles and ensures dose uniformity. nih.gov

Advanced Formulations

For compounds with significant bioavailability challenges, more advanced formulation strategies may be employed, although these are more common in later-stage development. These can include:

Lipid-Based Delivery Systems: Formulations such as nanoemulsions can be effective for highly lipophilic drugs. researchgate.netnih.gov These systems can enhance lymphatic transport and avoid first-pass metabolism.

Amorphous Solid Dispersions: Converting the crystalline drug into a higher-energy amorphous state, typically by dispersing it in a polymer matrix (e.g., via spray-drying or hot-melt extrusion), can improve both solubility and dissolution rate. researchgate.net

The selection of a preclinical formulation is a critical step that can directly impact the quality and interpretation of data from animal studies. A systematic approach, starting with simple solutions and suspensions, allows for a pragmatic and efficient path forward in early development. nih.gov

Future Directions and Emerging Research Avenues for 1 1 Adamantyl 3 Benzylurea

Rational Design of Next-Generation Analogues with Improved Preclinical Profiles

A primary focus of future research is the rational design of new analogues that retain or enhance the therapeutic activity of the parent compound while possessing more favorable pharmacokinetic and pharmacodynamic properties. This involves a multi-pronged approach to optimize potency, selectivity, solubility, and metabolic stability.

The optimization of 1-(1-adamantyl)-3-benzylurea analogues hinges on a deep understanding of their structure-activity relationships (SAR). The bulky, lipophilic adamantyl group is consistently identified as a critical moiety for high-potency inhibition of targets like soluble epoxide hydrolase (sEH). nih.govmdpi.com However, the benzyl (B1604629) portion of the molecule offers considerable scope for modification to enhance both potency and selectivity.

One key strategy has been the bioisosteric replacement of the phenyl ring with various heteroaryl systems. nih.gov This approach aims to modulate the electronic and steric properties of the molecule to achieve better target engagement and to introduce selectivity for the intended target, such as Mycobacterium tuberculosis enzymes over human sEH. nih.gov For instance, research into anti-tuberculosis activity has shown that replacing the phenyl group with rings like oxadiazoles (B1248032) and pyrazoles can yield compounds with sub-microgram per milliliter minimum inhibitory concentrations (MIC) and improved selectivity. nih.gov

Key SAR insights for adamantyl ureas include:

The Adamantyl Group : This group is considered indispensable for high-potency sEH inhibition. mdpi.com Modifications such as substituting the 1-adamantyl group with a cyclohexyl or cyclopentyl moiety significantly decrease activity, highlighting the preference for a bulky, rigid aliphatic system. nih.gov

The Urea (B33335) Linker : The urea pharmacophore is essential for binding to the active site of target enzymes like sEH, typically forming crucial hydrogen bonds with key residues such as Asp335. mdpi.com

The Aryl/Heteroaryl Moiety : This part of the molecule is a key determinant of selectivity. Systematic replacement of the phenyl ring with various heterocycles has been explored to fine-tune activity. For example, in the pursuit of anti-tuberculosis agents, this strategy was employed to increase selectivity for the bacterial target over the human sEH enzyme. nih.gov

| Analogue Type | Modification Strategy | Impact on Potency/Selectivity | Reference |

|---|---|---|---|

| Anti-Tuberculosis Agents | Replacement of phenyl with pyridinyl, oxadiazolyl, or pyrazolyl rings | Produced compounds with potent anti-TB MICs (<1 µg/mL) and increased selectivity over human sEH. | nih.gov |

| sEH Inhibitors | Substitution on the adamantyl group (e.g., 3,5-dimethyl-1-adamantyl) | Maintained significant sEH inhibition, with IC50 values in the nanomolar range. | mdpi.com |

| sEH Inhibitors | Replacement of 1-adamantyl with cyclohexyl or cyclopentyl groups | Considerably decreased inhibitory activity. | nih.gov |

| sEH Inhibitors | Introduction of a second urea group to create symmetric diureas | Led to potent slow tight-binding inhibitors with IC50 values as low as 0.4 nM. | nih.govebi.ac.uk |

A significant hurdle for the clinical development of adamantyl urea derivatives is their poor physicochemical properties, namely low aqueous solubility and rapid metabolism. nih.govescholarship.org The high lipophilicity of the adamantane (B196018) cage contributes to poor solubility, making formulation difficult. nih.gov Furthermore, these compounds can be susceptible to metabolic modification, primarily oxidation by cytochrome P450 (CYP) enzymes. nih.gov

Several strategies are being actively pursued to mitigate these issues:

Introduction of Polar Moieties : Incorporating polar functional groups or heteroatoms can increase hydrophilicity. Bioisosteric replacement of the phenyl ring with more polar heterocycles like pyridines and oxadiazoles has been shown to improve solubility. nih.gov

Modification of the Adamantyl Group : Nodal substitution on the adamantane ring with small alkyl groups like methyl has been explored. This approach can increase water solubility while maintaining high inhibitory potency, although it may not necessarily improve microsomal stability. escholarship.org Attaching polar groups to the adamantane structure has also been investigated, but this can sometimes lead to a significant loss of inhibitory activity. nih.gov

Conformationally Restricted Inhibitors : Designing more rigid analogues, such as trans-4-((4-(3-adamantylureido)-cyclohexyl)oxy)-benzoic acid (t-AUCB), can improve metabolic stability by reducing the flexibility of the molecule and limiting its susceptibility to enzymatic degradation. nih.govnih.gov These conformationally restricted designs have produced potent and more metabolically stable inhibitors. nih.gov

| Challenge | Mitigation Strategy | Example/Outcome | Reference |

|---|---|---|---|

| Poor Solubility | Replacement of phenyl with heteroaryl rings (e.g., pyridines, oxazoles) | Generally improved solubility compared to the initial adamantyl-phenyl leads. | nih.gov |

| Poor Solubility | Introduction of sulfonamide groups | Adamantyl sulfonamides showed a 10-100 fold increase in solubility over adamantyl phenyl ureas. | nih.gov |

| Poor Solubility | Nodal substitution on the adamantane ring (e.g., with methyl groups) | Yielded higher water solubility than previously reported urea-based sEH inhibitors while maintaining potency. | escholarship.org |